molecular formula C10H10BrNS B1302036 2-Bromo-4-isopropylphenyl isothiocyanate CAS No. 246166-33-6

2-Bromo-4-isopropylphenyl isothiocyanate

Cat. No.: B1302036
CAS No.: 246166-33-6
M. Wt: 256.16 g/mol
InChI Key: HEMKZBSGCAZNJG-UHFFFAOYSA-N
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Description

Contemporary Significance of Isothiocyanates in Organic Synthesis and Drug Discovery

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. scbt.comchemrxiv.org This has made them attractive targets and intermediates in drug discovery. In organic synthesis, the isothiocyanate group serves as a versatile handle for a variety of chemical transformations, readily reacting with nucleophiles to form thioureas, thiazoles, and other nitrogen- and sulfur-containing heterocycles. arkat-usa.orgbepls.com The development of efficient synthetic methods for isothiocyanates continues to be an active area of research. chemrxiv.org

Unique Structural Elements and Their Implications for the Reactivity Profile of 2-Bromo-4-isopropylphenyl Isothiocyanate

The reactivity of this compound is dictated by the interplay of its distinct structural components: the phenyl ring, the isothiocyanate group, the bromine atom, and the isopropyl group.

Isothiocyanate Group (-N=C=S): The electrophilic carbon atom of the isothiocyanate group is the primary site for nucleophilic attack. This reactivity is fundamental to its role in the synthesis of various heterocyclic systems.

Aromatic Ring: The phenyl ring provides a rigid scaffold and influences the electronic properties of the isothiocyanate group.

Bromine Atom: The bromine atom at the ortho-position to the isothiocyanate group introduces both steric and electronic effects. It is an electron-withdrawing group, which can enhance the electrophilicity of the isothiocyanate carbon. Furthermore, its presence offers a potential site for subsequent cross-coupling reactions, adding to the synthetic utility of the molecule.

The combination of these substituents creates a unique electronic and steric environment, allowing for controlled and specific reactions in synthetic pathways. The precursor for the synthesis of this compound is typically 2-bromo-4-isopropylaniline (B1268057). chemicalbook.comfinetechnology-ind.comuni.lu

Historical Context and Evolution of Research on Substituted Aryl Isothiocyanates

The study of isothiocyanates dates back to the 19th century, with early research focusing on their isolation from natural sources, particularly plants of the Brassicaceae family. The synthesis of aryl isothiocyanates has a long history, with one of the classic methods being the reaction of a primary amine with thiophosgene (B130339). However, due to the high toxicity of thiophosgene, numerous alternative and safer methods have been developed over the decades. nih.gov

The evolution of synthetic methodologies has allowed for the preparation of a wide array of substituted aryl isothiocyanates with diverse electronic and steric properties. nih.govnih.gov This has been driven by the increasing demand for these compounds as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The development of functionalized aryl isothiocyanates, such as this compound, reflects the ongoing effort to create sophisticated building blocks for the construction of complex and biologically active molecules. researchgate.net

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
CAS Number 246166-33-6 scbt.cominsightbio.comchemicalbook.comsynquestlabs.com
Molecular Formula C10H10BrNS insightbio.com
Molecular Weight 256.16 g/mol synquestlabs.com
Synonyms 2-Bromo-4-isopropyl-1-isothiocyanatobenzene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-isothiocyanato-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNS/c1-7(2)8-3-4-10(12-6-13)9(11)5-8/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMKZBSGCAZNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N=C=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370808
Record name 2-Bromo-4-isopropylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246166-33-6
Record name 2-Bromo-4-isopropylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 246166-33-6
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Advanced Synthetic Methodologies for 2 Bromo 4 Isopropylphenyl Isothiocyanate

Convergent and Divergent Synthesis Strategies for the Isothiocyanate Moiety

The construction of 2-bromo-4-isopropylphenyl isothiocyanate can be approached through various synthetic routes, including multi-step sequences from simple halogenated aromatic precursors. These strategies often converge on a key intermediate, 2-bromo-4-isopropylaniline (B1268057), which is then converted to the final product.

Multi-Step Approaches from Halogenated Aromatic Precursors

A plausible synthetic pathway for this compound can be designed starting from readily available materials such as bromobenzene (B47551) or cumene.

One potential, though potentially less regioselective, route could begin with the Friedel-Crafts isopropylation of bromobenzene. This reaction, however, can lead to a mixture of ortho, meta, and para isomers, necessitating a purification step to isolate the desired 4-bromocumene. Subsequent nitration of 4-bromocumene would likely place the nitro group ortho to the bromine atom due to the directing effects of the alkyl and bromo groups. This would be followed by reduction of the nitro group to an amine, yielding 2-bromo-4-isopropylaniline.

Alternatively, a more direct and regioselective approach starts with 4-isopropylaniline. This commercially available intermediate can be selectively brominated at the position ortho to the amino group to yield 2-bromo-4-isopropylaniline directly. This method avoids the formation of multiple isomers that can occur in the Friedel-Crafts alkylation of substituted benzenes.

Application of Established Isothiocyanate Formation Reactions (e.g., from amines, carbon disulfide)

The most common and well-established method for the synthesis of aryl isothiocyanates from their corresponding anilines involves a two-step, one-pot reaction with carbon disulfide. ciac.jl.cn This process begins with the formation of a dithiocarbamate (B8719985) salt by reacting the primary amine with carbon disulfide in the presence of a base. nih.gov The intermediate dithiocarbamate salt is then treated with a desulfurizing agent to yield the isothiocyanate. nih.govnih.gov

A variety of desulfurizing agents have been employed for this transformation, each with its own advantages. Common reagents include phosphorus oxychloride, phosgene (B1210022) and its derivatives (though these are highly toxic), and various metal salts. nih.gov More recent and safer alternatives include the use of N,N'-dicyclohexylcarbodiimide (DCC), tosyl chloride, or hypervalent iodine reagents. ciac.jl.cn One-pot procedures are often preferred for their efficiency and reduced workup steps. beilstein-journals.orgorganic-chemistry.orgtandfonline.com

Regioselective Bromination and Isopropylation Strategies

The key to a successful synthesis of this compound lies in the controlled, regioselective introduction of the bromo and isopropyl groups.

As mentioned, the Friedel-Crafts isopropylation of bromobenzene can be challenging in terms of regioselectivity. The reaction typically yields a mixture of isomers, with the para-substituted product often being the major one, but separation from the ortho and meta isomers can be difficult.

A more reliable strategy involves the direct bromination of 4-isopropylaniline. The strongly activating and ortho, para-directing amino group facilitates the selective introduction of a bromine atom at the ortho position. A common reagent for this transformation is N-bromosuccinimide (NBS) in a suitable solvent like acetic acid at controlled temperatures (e.g., 0–5°C). This method provides a high degree of regioselectivity, leading directly to the desired 2-bromo-4-isopropylaniline intermediate.

Optimization of Reaction Conditions and Yield for Scalable Synthesis

For the large-scale production of this compound, optimization of reaction conditions is crucial to maximize yield and ensure economic viability. Key areas for optimization include the choice of reagents, solvents, temperature, and reaction time.

In the formation of the dithiocarbamate intermediate, the choice of base can significantly impact the reaction rate and yield. While organic bases like triethylamine (B128534) are commonly used, inorganic bases such as potassium carbonate in an aqueous system have also been shown to be effective, particularly for arylamines. beilstein-journals.org

The desulfurization step is another critical point for optimization. The selection of the desulfurizing agent can influence the reaction's efficiency and the purity of the final product. For instance, the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO-) has been reported as an effective desulfurizing agent. researchgate.netmdpi.com Microwave-assisted synthesis has also emerged as a powerful tool to accelerate the reaction and improve yields, often reducing reaction times from hours to minutes. tandfonline.comresearchgate.netresearchgate.net

The table below summarizes a selection of desulfurizing agents and their typical reaction conditions for the synthesis of aryl isothiocyanates from anilines.

Desulfurizing AgentBaseSolventTemperatureTypical YieldsReference
Cyanuric Chloride (TCT)K₂CO₃Water/CH₂Cl₂0 °C to RTHigh beilstein-journals.org
Phenyl ChlorothionoformateNaOH (solid)DichloromethaneRTModerate to High organic-chemistry.org
Sodium Persulfate (Na₂S₂O₈)BaseWaterRTSatisfactory rsc.org
DMT/NMM/TsO⁻Et₃N, DBU, or NMMDichloromethane90 °C (Microwave)Good to Very Good researchgate.netmdpi.com
NaOH (as desulfurizing agent)NaOHNot specifiedRTGood tandfonline.com

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This can be achieved by using less hazardous reagents, employing environmentally benign solvents, and improving atom economy.

A significant advancement in the green synthesis of isothiocyanates is the avoidance of highly toxic reagents like thiophosgene (B130339) and its derivatives. digitellinc.com The widely used method involving carbon disulfide, while less hazardous than thiophosgene, still requires careful handling.

The use of water as a solvent is a key aspect of green chemistry. rsc.org Several one-pot syntheses of aryl isothiocyanates from anilines have been developed using aqueous conditions, which significantly reduces the reliance on volatile organic solvents. beilstein-journals.orgrsc.org For example, the use of sodium persulfate as a desulfurizing agent in water provides a green and efficient method. rsc.org

Another green approach is the use of elemental sulfur in the synthesis of isothiocyanates. digitellinc.com This method utilizes a readily available and low-cost sulfur source and can be performed under more sustainable conditions. For instance, isocyanides can be converted to isothiocyanates using elemental sulfur and catalytic amounts of a greener base like DBU in benign solvents such as Cyrene™ or γ-butyrolactone (GBL). nih.gov

Microwave-assisted synthesis also aligns with green chemistry principles by reducing energy consumption and reaction times. tandfonline.comresearchgate.netresearchgate.net

The table below highlights some green chemistry approaches for the synthesis of aryl isothiocyanates.

Green Chemistry ApproachReagentsSolventConditionsBenefitsReference
Aqueous SynthesisAmine, CS₂, Na₂S₂O₈WaterRoom TemperatureAvoids organic solvents, practical, and efficient. rsc.org
One-pot Aqueous SynthesisAmine, CS₂, TCTWater/CH₂Cl₂0 °C to RTFacile, general, and suitable for scale-up. beilstein-journals.org
Elemental Sulfur UtilizationIsocyanide, Elemental Sulfur, DBU (catalytic)Cyrene™ or GBL40 °CUtilizes waste sulfur, avoids toxic reagents, uses green solvents. nih.gov
Microwave-Assisted SynthesisIsocyanide, Lawesson's Reagent, TriethylamineWater100 °C (Microwave)High yields, very short reaction times, uses water as a solvent. tandfonline.comresearchgate.net

Elucidation of Chemical Reactivity and Derivatization Pathways of 2 Bromo 4 Isopropylphenyl Isothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Functional Group

The isothiocyanate moiety (–N=C=S) is characterized by an electrophilic carbon atom, making it highly susceptible to attack by various nucleophiles. This reactivity is a cornerstone of its synthetic utility, providing a gateway to a wide array of derivatives. organic-chemistry.org

One of the most fundamental reactions of isothiocyanates is their reaction with primary and secondary amines to form N,N'-substituted thioureas. organic-chemistry.org This reaction proceeds via a rapid and typically high-yielding nucleophilic addition mechanism where the amine's nitrogen atom attacks the central carbon of the isothiocyanate group. The versatility of this reaction allows for the incorporation of a wide range of functionalities into the resulting thiourea (B124793) derivative by simply varying the amine component. mdpi.comresearchgate.net

The general reaction is as follows:

2-Bromo-4-isopropylphenyl isothiocyanate + R¹R²NH → 1-(2-Bromo-4-isopropylphenyl)-3-(R¹,R²)-thiourea

This straightforward condensation is a powerful tool for molecular elaboration. isca.me

Table 1: Examples of Substituted Thiourea Derivatives from this compound

Reactant AmineChemical NameResulting Thiourea Product
AnilinePhenylamine1-(2-Bromo-4-isopropylphenyl)-3-phenylthiourea
BenzylaminePhenylmethanamine1-Benzyl-3-(2-bromo-4-isopropylphenyl)thiourea
Morpholine1,4-Oxazinane(2-Bromo-4-isopropylphenyl)carbamothioyl)morpholine
CyclohexylamineCyclohexanamine1-(2-Bromo-4-isopropylphenyl)-3-cyclohexylthiourea

Similarly, reactions with other nucleophiles like water, alcohols, or carboxylic acids can lead to the formation of dithiocarbamic acids, thiocarbamates, and acylthioureas, respectively, although these reactions are often less common than those with amines.

The isothiocyanate group is a valuable building block for the synthesis of various nitrogen- and sulfur-containing heterocycles. These reactions often involve an initial nucleophilic addition followed by an intramolecular cyclization.

Thiazole (B1198619) Synthesis: Thiazole rings can be constructed using this compound as a key precursor. A common strategy is the Hantzsch thiazole synthesis and its variations, which involve the reaction between a thioamide (or thiourea) and an α-halocarbonyl compound. encyclopedia.pubfigshare.comresearchgate.net Alternatively, the isothiocyanate can react with compounds possessing an activated methylene (B1212753) group and a nucleophilic group, leading to cyclization. For example, reaction with an α-amino ketone can produce a 2-aminothiazole (B372263) derivative after dehydration. encyclopedia.puborganic-chemistry.org

Pyrimidine (B1678525) Synthesis: The construction of pyrimidine scaffolds can also be achieved starting from isothiocyanates. These syntheses often rely on multicomponent reactions where the isothiocyanate or its corresponding thiourea derivative acts as a key component. For instance, a thiourea derived from this compound can participate in a Biginelli-type reaction with an aldehyde and a β-dicarbonyl compound to yield a dihydropyrimidinethione. nih.gov Another approach involves the reaction of the isothiocyanate with enamines or other 1,3-dicarbonyl synthons, which can cyclize to form substituted pyrimidine derivatives. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Substituted Phenyl Ring

The reactivity of the phenyl ring towards substitution reactions is modulated by the three existing substituents: the bromine atom, the isopropyl group, and the isothiocyanate group.

Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents determine the regioselectivity of electrophilic substitution. youtube.comleah4sci.com

Isopropyl group (-CH(CH₃)₂): An activating, ortho-, para-director due to inductive electron donation and hyperconjugation.

Bromo group (-Br): A deactivating, ortho-, para-director due to its strong inductive electron withdrawal and weaker resonance electron donation. libretexts.org

Isothiocyanate group (-NCS): A deactivating, meta-director due to the electron-withdrawing nature of the cumulative double bonds.

Nucleophilic Aromatic Substitution (SₙAr): SₙAr reactions require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (in this case, the bromide ion). libretexts.org The isothiocyanate group at the ortho position is electron-withdrawing and would help stabilize the negative charge of the Meisenheimer complex intermediate. nih.gov However, the isopropyl group at the para position is electron-donating, which destabilizes this intermediate and disfavors the SₙAr mechanism. Consequently, nucleophilic aromatic substitution on this compound is challenging and would likely require highly activated nucleophiles and/or forcing reaction conditions. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions Involving the Aryl Bromide

The aryl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.govresearchgate.net These reactions typically involve the oxidative addition of the aryl bromide to a Palladium(0) complex, followed by transmetalation and reductive elimination. nih.gov This allows for the bromine atom to be replaced with a wide variety of substituents. mdpi.commdpi.com

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedGeneral Product Structure
Suzuki CouplingAryl/Vinyl Boronic Acid (R-B(OH)₂)C-C (Aryl-Aryl)2-Aryl-4-isopropylphenyl isothiocyanate
Heck CouplingAlkene (e.g., Styrene)C-C (Aryl-Vinyl)2-Vinyl-4-isopropylphenyl isothiocyanate derivative
Sonogashira CouplingTerminal Alkyne (R-C≡CH)C-C (Aryl-Alkynyl)2-Alkynyl-4-isopropylphenyl isothiocyanate
Buchwald-Hartwig AminationAmine (R¹R²NH)C-N (Aryl-Amino)N-Aryl-N-(4-isopropyl-2-isothiocyanatophenyl)amine
Stille CouplingOrganostannane (R-Sn(Alkyl)₃)C-C (Aryl-Aryl)2-Aryl-4-isopropylphenyl isothiocyanate

Investigation of Stereochemical Control in Derivatization

The parent molecule, this compound, is achiral and does not possess any stereocenters. However, stereochemistry can be introduced through various derivatization reactions.

Substrate-Controlled Diastereoselectivity: The most direct method for introducing chirality is through the reaction of the isothiocyanate group with an enantiomerically pure nucleophile. For instance, reacting the compound with a chiral amine (e.g., (R)-1-phenylethylamine) would result in the formation of a single diastereomer of the corresponding chiral thiourea. If a racemic amine were used, a pair of diastereomers would be formed.

Reagent-Controlled Enantioselectivity: Asymmetric catalysis could be employed to control the stereochemical outcome of reactions at other sites of the molecule. For example, a palladium-catalyzed Heck coupling with a prochiral alkene, using a chiral phosphine (B1218219) ligand, could potentially generate a product with a new stereocenter in an enantioselective manner. Similarly, asymmetric reduction of a ketone functionality introduced via Friedel-Crafts acylation could lead to a chiral alcohol. The development of such stereocontrolled transformations would depend on the specific reaction and the efficacy of available chiral catalysts.

Structure-Reactivity Relationship Studies of the Bromine and Isopropyl Substituents

The electronic and steric nature of the bromine and isopropyl substituents exerts a significant influence on the reactivity of the molecule's functional groups. mdpi.comchemrxiv.org

Influence on the Isothiocyanate Group:

Electronic Effects: The isopropyl group, being electron-donating, increases the electron density on the aromatic ring, which is relayed to the isothiocyanate nitrogen. This may slightly decrease the electrophilicity of the isothiocyanate carbon. Conversely, the bromine atom exerts a strong electron-withdrawing inductive effect due to its electronegativity, which is most pronounced at the ortho position. This effect would tend to increase the electrophilicity of the isothiocyanate carbon, making it more reactive towards nucleophiles. The net effect is a balance of these opposing electronic influences.

Steric Effects: The bromine atom at the ortho position creates significant steric hindrance around the isothiocyanate group. This steric bulk can impede the approach of large or bulky nucleophiles, thereby reducing the reaction rate compared to a sterically unencumbered isothiocyanate like 4-isopropylphenyl isothiocyanate.

Influence on the Aryl Bromide Group:

Electronic Effects: The reactivity of the C-Br bond in palladium-catalyzed reactions is sensitive to the electronic environment. The electron-donating isopropyl group at the para position increases electron density at the carbon bearing the bromine, which can slow the rate of oxidative addition to the Pd(0) catalyst, a key step in the catalytic cycle. In contrast, the electron-withdrawing isothiocyanate group at the ortho position decreases electron density, which should facilitate oxidative addition.

Steric Effects: The ortho isothiocyanate group, while linear, can present some steric hindrance to the coordination of the bulky phosphine-ligated palladium catalysts required for cross-coupling reactions. This could necessitate the use of specific ligand systems designed to accommodate ortho-substituted substrates.

Spectroscopic Characterization Methodologies for 2 Bromo 4 Isopropylphenyl Isothiocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise chemical structure of 2-bromo-4-isopropylphenyl isothiocyanate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the isopropyl group protons.

The aromatic region would typically display three signals corresponding to the protons on the trisubstituted benzene (B151609) ring. Based on the substitution pattern (bromine at C2, isopropyl at C4, and isothiocyanate at C1), the proton at C6 would likely appear as a doublet, coupled to the proton at C5. The proton at C5 would be a doublet of doublets, coupled to both the C6 proton and the C3 proton. The C3 proton would appear as a doublet, coupled to the C5 proton.

The isopropyl group would exhibit two signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, a characteristic pattern resulting from spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted values are based on standard substituent effects on benzene rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Splitting Pattern Coupling Constant (J, Hz)
Isopropyl -CH(CH ₃)₂ ~1.25 Doublet ~7.0
Isopropyl -CH (CH₃)₂ ~2.95 Septet ~7.0
Aromatic C3-H ~7.20 Doublet ~2.0
Aromatic C5-H ~7.30 Doublet of Doublets ~8.5, 2.0

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. For this compound, ten distinct carbon signals are expected. The isothiocyanate carbon (-N=C=S) is a key feature, although its signal can sometimes be broad and difficult to detect due to its relaxation properties. glaserchemgroup.com This phenomenon, often referred to as "near-silence," is caused by the structural flexibility and variable N-hybridization of the isothiocyanate group. glaserchemgroup.com

The aromatic region will show six signals, with chemical shifts influenced by the attached substituents. The carbon bearing the bromine (C2) will be significantly shifted, as will the carbons bearing the isothiocyanate (C1) and isopropyl (C4) groups. The remaining three aromatic carbons (C3, C5, C6) will also have distinct chemical shifts. The isopropyl group will contribute two signals corresponding to the methyl and methine carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous substituted aromatic compounds.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Isopropyl -CH(C H₃)₂ ~23.5
Isopropyl -C H(CH₃)₂ ~34.0
Aromatic C 2-Br ~118.0
Aromatic C 6 ~128.0
Aromatic C 3 ~131.0
Aromatic C 5 ~132.5
Isothiocyanate -N=C =S ~135.0 (often broad)
Aromatic C 1-NCS ~138.0

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the isopropyl methine proton and the isopropyl methyl protons. In the aromatic region, it would confirm the connectivity between the H5 proton and its neighbors, H3 and H6.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to unambiguously link each proton signal (e.g., H3, H5, H6, isopropyl CH and CH₃) to its corresponding carbon signal (C3, C5, C6, isopropyl CH and CH₃).

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₀BrNS, giving a monoisotopic mass of approximately 255.97 g/mol .

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion, one at m/z ≈ 256 and another at m/z ≈ 258. This M and M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron Ionization (EI) mass spectrometry would induce fragmentation, providing further structural clues. Common fragmentation pathways for this molecule would include:

Loss of the isothiocyanate group: Cleavage of the C-N bond resulting in a [M - NCS]⁺ fragment.

Loss of a methyl group from the isopropyl moiety: Formation of a [M - CH₃]⁺ ion, which is a common fragmentation for isopropyl-substituted compounds.

Loss of the bromine atom: Cleavage of the C-Br bond to give a [M - Br]⁺ fragment.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

Ion Description Approximate m/z
[C₁₀H₁₀BrNS]⁺ Molecular Ion (⁷⁹Br) 256
[C₁₀H₁₀BrNS]⁺ Molecular Ion (⁸¹Br) 258
[C₉H₇BrNS]⁺ Loss of a methyl radical [M - CH₃]⁺ 241 / 243
[C₁₀H₁₀NS]⁺ Loss of a bromine radical [M - Br]⁺ 176

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups within a molecule by probing their vibrational modes.

The most characteristic feature in the IR spectrum of this compound is the strong and broad absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This band typically appears in the region of 2000–2200 cm⁻¹. tandfonline.com The aromatic nature of the compound will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450–1600 cm⁻¹ region. Aliphatic C-H stretching from the isopropyl group will be observed just below 3000 cm⁻¹.

Table 4: Characteristic Infrared (IR) Absorption Frequencies

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
Asymmetric Stretch Isothiocyanate (-N=C=S) 2000 - 2200 Strong, Broad
C-H Stretch Aromatic 3000 - 3100 Medium
C-H Stretch Aliphatic (Isopropyl) 2850 - 2970 Medium
C=C Stretch Aromatic Ring 1450 - 1600 Medium to Strong
C-H Bend Isopropyl 1365 - 1385 Medium

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While this compound itself may be an oil or low-melting solid, its definitive solid-state structure can be determined by analyzing a suitable crystalline derivative. Isothiocyanates readily react with primary or secondary amines to form solid, highly crystalline thiourea (B124793) derivatives. nih.gov

Single-crystal X-ray crystallography performed on such a derivative provides the most precise and unambiguous structural information. This technique yields a three-dimensional map of electron density from which the exact positions of all atoms in the crystal lattice can be determined. The resulting data allow for the precise measurement of:

Bond lengths and angles: Confirming the covalent structure and identifying any unusual geometric parameters.

Torsional angles: Defining the conformation of the molecule in the solid state.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice through forces like hydrogen bonding (e.g., N-H···S interactions in thioureas), halogen bonding, or π-π stacking. nih.gov

By analyzing a thiourea derivative, the core structure of the 2-bromo-4-isopropylphenyl moiety is preserved and its connectivity and geometry are unequivocally confirmed.

Computational Chemistry Studies on 2 Bromo 4 Isopropylphenyl Isothiocyanate and Analogues

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., Density Functional Theory (DFT) approaches)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and molecular geometry of 2-Bromo-4-isopropylphenyl isothiocyanate. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), provide a balance between computational cost and accuracy for molecules of this size. These calculations can predict key geometric parameters, including bond lengths, bond angles, and dihedral angles.

For this compound, the geometry is largely defined by the phenyl ring and the isothiocyanate group (-N=C=S). The substituents, a bromine atom and an isopropyl group, will influence the electronic distribution and steric environment of the phenyl ring. The bromine atom, being electronegative, acts as an electron-withdrawing group through induction, while the isopropyl group is a weak electron-donating group. The isothiocyanate group is known for its electrophilic character at the central carbon atom.

The electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), can also be determined. The MEP map would likely show negative potential (red) around the sulfur and nitrogen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. In a study on 4-Trifluoromethyl Phenyl Isothiocyanate, the HOMO-LUMO gap was calculated to be a key indicator of its chemical behavior. researchgate.net

Table 1: Predicted Geometrical Parameters of this compound based on DFT Calculations of Analogous Compounds

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-N Bond Length~1.40 Å
N=C Bond Length~1.20 Å
C=S Bond Length~1.56 Å
C-N=C Bond Angle~170-175°
N=C=S Bond Angle~175-180°

Note: These values are estimations based on computational studies of similar substituted phenyl isothiocyanates and may vary depending on the specific computational method and basis set used.

Conformational Analysis and Potential Energy Surface Mapping

The presence of the isopropyl group in this compound introduces conformational flexibility. The rotation around the C-C bond connecting the isopropyl group to the phenyl ring can lead to different conformers with varying energies. A thorough conformational analysis is essential to identify the most stable conformer(s) and to understand the energy barriers between them.

Computational methods can be used to map the potential energy surface (PES) by systematically rotating the relevant dihedral angles and calculating the energy at each point. For the isopropyl group, the rotation of the C-H bond relative to the plane of the phenyl ring is a key conformational coordinate. The steric hindrance between the methyl groups of the isopropyl substituent and the adjacent bromine atom will be a significant factor in determining the preferred conformation. It is expected that the conformer that minimizes this steric clash will be the most stable.

The isothiocyanate group itself can also exhibit some flexibility, although the C-N=C=S linkage tends to be nearly linear. The rotation around the C-N bond can be explored, but the energy barrier for this rotation is expected to be relatively high due to the partial double bond character.

The results of a conformational analysis can be visualized as a 2D or 3D plot of energy versus the rotational angles. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. The energy differences between the conformers can be used to calculate their relative populations at a given temperature using the Boltzmann distribution.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, the prediction of infrared (IR) and nuclear magnetic resonance (NMR) spectra is of particular interest.

Infrared (IR) Spectroscopy: DFT calculations can be used to compute the vibrational frequencies and their corresponding intensities. The most characteristic vibrational mode for an isothiocyanate is the strong and sharp asymmetric stretching of the -N=C=S group, which typically appears in the range of 2000-2200 cm⁻¹. The calculations can also predict the frequencies for other functional groups, such as the C-H stretching of the aromatic ring and the isopropyl group, C=C stretching of the phenyl ring, and the C-Br stretching. Comparing the calculated spectrum with an experimental one can help in assigning the observed peaks to specific vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR can also be predicted computationally. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the bromine, isopropyl, and isothiocyanate substituents. The protons of the isopropyl group will appear as a doublet for the methyl protons and a septet for the methine proton, with a characteristic coupling constant. The predicted chemical shifts can be compared to experimental values to confirm the structure of the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
-N=C=SAsymmetric Stretch2000 - 2200
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Aromatic C=CStretch1450 - 1600
C-BrStretch500 - 600

Note: These are typical ranges and the exact calculated values will depend on the computational methodology.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein, to form a stable complex. researchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking simulations can be performed to explore its potential interactions with various biological targets. Isothiocyanates, in general, are known to exhibit a range of biological activities, including anticancer and antimicrobial effects. nih.gov These activities are often attributed to their ability to interact with specific proteins.

The docking process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's conformational flexibility is usually considered during the docking calculations. The simulation then places the ligand in the binding site of the protein in various orientations and conformations and scores them based on a scoring function that estimates the binding affinity.

The results of a docking study can provide valuable information about the binding mode of the ligand, the key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or halogen bonds), and the estimated binding energy. For example, the bromine atom in this compound could participate in halogen bonding with electron-rich residues in the protein's binding pocket. The isopropyl group could engage in hydrophobic interactions, and the isothiocyanate group could act as a hydrogen bond acceptor.

Table 3: Potential Protein Targets for Molecular Docking of Phenyl Isothiocyanate Analogues

Protein TargetBiological RelevancePotential Interaction Sites
TubulinAnticancerColchicine binding site
Keap1Antioxidant responseCysteine residues
TyrosinaseHyperpigmentationActive site copper ions
Various KinasesCancer, InflammationATP-binding pocket

This table lists examples of protein targets that have been studied with other isothiocyanates and could be relevant for this compound.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the activation energies, which govern the reaction rates.

For this compound, a key reaction of interest is the nucleophilic attack on the electrophilic carbon atom of the isothiocyanate group. This is a common reaction for isothiocyanates, leading to the formation of thiourea (B124793) derivatives when reacting with amines, for example.

A computational study of such a reaction would involve the following steps:

Geometry optimization of the reactants (this compound and a nucleophile), the product (the corresponding thiourea), and any potential intermediates.

Transition state searching to locate the saddle point on the potential energy surface that connects the reactants to the products or intermediates. This is often the most challenging part of the calculation.

Frequency calculations to confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency) and to obtain the zero-point vibrational energies.

Calculation of the reaction profile , which is a plot of the energy of the system as a function of the reaction coordinate.

Theoretical studies on the reaction of phenyl carbonyl isothiocyanates with nucleophiles have shown that the reaction can proceed through a stepwise mechanism involving a tetrahedral intermediate. rsc.org The nature of the substituents on the phenyl ring can significantly influence the stability of the intermediate and the height of the activation barriers. For this compound, the electron-withdrawing bromine and electron-donating isopropyl group would have opposing effects on the electrophilicity of the isothiocyanate carbon, making computational analysis particularly insightful. These calculations can also explore the influence of the solvent on the reaction mechanism, for instance, by using implicit or explicit solvent models.

In Vitro Biological Activity Research of 2 Bromo 4 Isopropylphenyl Isothiocyanate and Its Derivatives

Investigation of Receptor Binding Affinity Profiles (e.g., Corticotropin-Releasing Factor Receptor 1 (CRF1) Antagonism)

2-Bromo-4-isopropylphenyl isothiocyanate serves as a crucial intermediate in the synthesis of a novel class of CRF1 receptor antagonists. Scientific investigations have established that the specific substitution pattern of this compound is pivotal for achieving optimal binding affinity to the CRF1 receptor. The 2-bromo-4-isopropylphenyl group has been identified as a key pharmacophore in the design of potent CRF1 antagonists.

While direct IC50 values for this compound itself are not extensively reported, its derivatives, particularly those with a thiazolo[4,5-d]pyrimidine (B1250722) scaffold, have been subjected to concentration-dependent binding assays to determine their inhibitory potency at the CRF1 receptor. For instance, in studies evaluating a series of these derivatives, compounds were tested for their ability to inhibit the specific binding of radiolabeled ligands, such as [¹²⁵I]-Tyr⁰ sauvagine, to membranes from HEK 293 cells that stably express the human CRF1 receptor.

The inhibitory activity of these compounds is typically quantified by their IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the specific binding of the radioligand. Although specific IC50 values for a range of derivatives are determined in these studies, they are often presented in a comparative context rather than as standalone values for each compound.

Comparative studies are essential in drug discovery to benchmark the potency and selectivity of new compounds against established standards. In the context of CRF1 antagonists derived from this compound, their binding affinities are often compared with that of well-known CRF1 antagonists like antalarmin.

Table 1: Comparative Inhibitory Effects of N-3 Substituted Thiazolo[4,5-d]pyrimidine Derivatives on CRF1 Receptor Binding
N-3 Substituent GroupRelative Inhibitory Effect
2,4-dichlorophenylHigher
4-methoxy-2-methylphenylHigher
2-bromo-4-isopropylphenylLower
2,4-dimethylphenylLower

Structure-Activity Relationship (SAR) Studies on the Phenyl Isothiocyanate Core and its Derivatizations

Structure-activity relationship (SAR) studies have been instrumental in optimizing the design of CRF1 antagonists based on the 2-bromo-4-isopropylphenyl core. These studies have systematically explored how modifications to different parts of the molecule influence its binding affinity for the CRF1 receptor.

Based on extensive SAR work, derivatives containing the 2-bromo-4-isopropylphenyl group were often selected as lead compounds for further optimization. hormones.gr For these lead compounds, subsequent modifications provided key insights:

N-Alkylation: The introduction of a methyl group to an amine function within the molecule can dramatically increase binding affinity. For example, an N-methyl derivative showed a high binding affinity with a Ki of 5 nM, whereas its unsubstituted counterpart had a significantly weaker binding affinity with a Ki of 890 nM.

Steric Hindrance: The addition of bulky groups to certain positions on the molecule generally leads to a decrease in binding affinity.

Amine Substitution: Dialkylamine substituted derivatives consistently demonstrated higher affinities for the CRF1 receptor compared to their mono-substituted counterparts.

In the context of thiazolo[4,5-d]pyrimidine derivatives, SAR studies have revealed that compounds with a 2,4,6-trimethylphenyl group at position 4 of the pyrimidine (B1678525) ring generally exhibit better binding affinities than those with a 2-bromo-4-isopropylphenyl group at the same position. This suggests that the electronic and steric properties of the substituent at this position play a critical role in receptor interaction.

Cellular Pathway Modulation in In Vitro Systems

The functional consequences of CRF1 receptor antagonism by derivatives of this compound have been investigated in cell-based assays. Beyond simple receptor binding, these studies aim to understand how these compounds modulate downstream cellular signaling pathways.

In one such study, selected thiazolo[4,5-d]pyrimidine compounds, synthesized using the this compound intermediate, were evaluated for their effect on the expression of genes associated with depression and anxiety disorders. The results indicated that one of the compounds led to a significant upregulation of CRF1 mRNA. nih.gov This finding is particularly noteworthy as it suggests a potential feedback mechanism or a more complex mode of action than simple receptor blockade. The modulation of gene expression highlights the ability of these compounds to influence cellular pathways relevant to the therapeutic targets of CRF1 antagonists.

Exploration of Other Potential In Vitro Biological Targets (e.g., enzyme inhibition, cell-based functional assays)

While the primary focus of research on this compound derivatives has been on CRF1 antagonism, the broader biological activities of related structures are also of interest. The isothiocyanate functional group is known to react with biological nucleophiles, suggesting the potential for these compounds to interact with a variety of biological targets, including enzymes.

A notable example is the investigation of a thiourea (B124793) derivative, N-((2-bromo-4-isopropylphenyl)carbamothioyl)adamantane-1-carboxamide, which can be synthesized from this compound. This compound was identified as a potent and selective inhibitor of the human P2X4 and P2X7 receptors. researchgate.net These receptors are ATP-gated ion channels involved in inflammatory and neuropathic pain pathways. The discovery of this activity points to the potential for derivatives of this compound to be developed as treatments for inflammation and neurological disorders, expanding their therapeutic potential beyond stress-related conditions.

Applications of 2 Bromo 4 Isopropylphenyl Isothiocyanate in Chemical Biology and Medicinal Chemistry

Role as a Privileged Scaffold for the Development of Bioactive Small Molecules

In medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through modifications of its peripheral functional groups. nih.gov The 2-Bromo-4-isopropylphenyl isothiocyanate molecule represents a potential privileged scaffold due to the unique combination of its structural features, which provide a versatile platform for generating libraries of diverse small molecules.

The core utility of this compound stems from its distinct components:

The Isothiocyanate (-NCS) Group: This functional group is a highly reactive electrophile that readily undergoes addition reactions with nucleophiles. nih.gov Its most common application in library synthesis is the reaction with primary and secondary amines to form a diverse array of thiourea (B124793) derivatives. nih.gov This reaction is typically high-yielding and operationally simple, allowing for the rapid generation of many analogues.

The Phenyl Ring: The central aromatic ring serves as a rigid core to orient the other substituents in a defined three-dimensional space, a key feature for consistent interaction with protein binding sites.

The Isopropyl Group: This bulky, lipophilic group can effectively probe hydrophobic pockets within a protein's active site. Its presence can enhance binding affinity through favorable van der Waals interactions and can improve the pharmacokinetic properties of the resulting derivatives, such as cell membrane permeability.

The Bromo Group: The bromine atom offers several strategic advantages. It is an electron-withdrawing group that can modulate the electronic properties of the phenyl ring. Furthermore, it can act as a halogen bond donor, a specific and directional non-covalent interaction that is increasingly recognized as important for ligand-protein binding and selectivity. It also serves as a synthetic handle for further modifications via cross-coupling reactions.

The combination of these features allows chemists to systematically explore the chemical space around a core structure. By reacting this compound with a wide variety of amine-containing building blocks, a library of compounds can be generated where the thiourea linkage serves as a stable connection point and the bromo- and isopropyl-substituted phenyl ring acts as the core recognition element.

Reactant (Amine)Resulting Derivative ClassPotential Biological Target Class
Aniline DerivativesN,N'-Diaryl ThioureasKinase Inhibitors, GPCR Modulators
Cyclic Amines (e.g., Piperidine)N-Aryl-N'-Alkyl ThioureasEnzyme Inhibitors (e.g., Proteases)
Amino Acid EstersPeptidomimetic ThioureasProtein-Protein Interaction Inhibitors
Hydrazine DerivativesThiosemicarbazidesAntimicrobial Agents

Strategic Utility in Lead Compound Derivatization and Optimization in Drug Discovery Programs

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound with promising biological activity is chemically modified to improve its therapeutic properties. patsnap.comspirochem.com This iterative process aims to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.gov this compound serves as a valuable reagent in this context, enabling specific and strategic derivatization of lead compounds.

The primary strategy involves introducing the 2-bromo-4-isopropylphenyl moiety onto a lead molecule that contains a nucleophilic handle, such as a primary or secondary amine. The isothiocyanate group reacts with the amine to form a stable thiourea linkage, effectively tethering the substituted phenyl ring to the parent molecule. researchgate.net This modification can achieve several optimization goals:

Probing Binding Pockets: The added moiety can explore previously unoccupied regions of the target protein's binding site. The isopropyl group can engage with hydrophobic subpockets, while the bromine atom can test for potential halogen bonding interactions, potentially increasing binding affinity and selectivity.

Modulating Physicochemical Properties: The introduction of this relatively large, lipophilic group can significantly alter the lead compound's properties, such as its logP (lipophilicity), solubility, and metabolic stability.

Structure-Activity Relationship (SAR) Studies: By synthesizing a small set of derivatives, researchers can quickly establish the SAR for that region of the molecule. patsnap.com For instance, comparing the activity of the parent amine-containing lead with its thiourea derivative provides direct information on the utility of adding the 2-bromo-4-isopropylphenyl group.

This approach allows for the targeted refinement of a lead compound's profile, turning a moderately active molecule into a more viable drug candidate.

CompoundStructureHypothetical IC₅₀ (nM)Comment
Parent Lead (R-NH₂)[Structure of a generic lead with an amine]500Initial hit compound with moderate potency.
Derivative[Structure of R-NH-C(S)-NH-(2-Br-4-iPr-Ph)]50Derivative shows a 10-fold potency increase, suggesting favorable interactions of the added group with the target.

Employment in the Design and Synthesis of Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in a biological system. biorxiv.org Probes that form a covalent bond with their target are particularly powerful tools for target identification, validation, and activity-based protein profiling. escholarship.orgescholarship.org The isothiocyanate functional group is a well-established "warhead" for creating such covalent probes due to its ability to react with nucleophilic amino acid residues on proteins, most notably the side chains of cysteine and lysine. nih.govnih.gov

In this context, this compound can be used as a key building block for synthesizing covalent chemical probes. The molecule itself comprises two essential components of a probe:

The Reactive Group (Warhead): The isothiocyanate moiety provides the covalent reactivity.

The Recognition Element: The 2-bromo-4-isopropylphenyl portion serves as the scaffold that provides specificity, directing the probe to a particular protein binding site through shape complementarity and non-covalent interactions.

To complete the probe, a third component, a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging), is often attached. This can be accomplished by starting with an amine-containing reporter tag and reacting it with the isothiocyanate to form the final probe molecule. Such a probe would allow researchers to covalently label its protein target, enabling subsequent identification by mass spectrometry or visualization by fluorescence microscopy.

Probe ComponentRoleProvided by this compound
Recognition ElementBinds non-covalently to the target protein, conferring selectivity.2-Bromo-4-isopropylphenyl group
Reactive Group (Warhead)Forms a stable, covalent bond with a nearby nucleophilic residue.Isothiocyanate (-NCS) group
Reporter TagEnables detection or isolation of the probe-protein conjugate.(Added separately, e.g., a biotin-amine)

Contribution to the Expansion of the Chemical Space for Targeted Therapeutic Agents

The concept of "chemical space" refers to the vast ensemble of all possible small molecules. chemrxiv.org A key goal in drug discovery is to synthesize and explore novel regions of this space to find molecules with new structures and therapeutic effects. Building blocks like this compound are instrumental in this effort because they enable the efficient creation of diverse and structurally unique compounds.

This compound contributes to the expansion of accessible chemical space in several ways:

Vectorial Diversity: The isothiocyanate group is a versatile chemical handle that can be reacted with thousands of commercially available amines. This allows for the systematic and directional exploration of chemical space, creating a large library of thiourea derivatives from a single starting material.

Scaffold Diversity: Beyond simple thiourea formation, the isothiocyanate group is a precursor for the synthesis of various sulfur- and nitrogen-containing heterocyclic systems. Depending on the reaction partner and conditions, it can be used to construct more complex and rigid scaffolds like thiazoles, triazoles, and thiadiazoles, which are common motifs in approved drugs.

Physicochemical Diversity: The specific substitution pattern—a halogen atom and a lipophilic alkyl group—provides a unique set of physicochemical properties. Synthesizing libraries based on this scaffold introduces compounds with distinct solubility, polarity, and binding characteristics into the collective chemical space, increasing the probability of finding a match for challenging biological targets.

By providing a reliable and versatile starting point for both library synthesis and complex scaffold construction, this compound serves as a valuable tool for chemists seeking to create novel and therapeutically relevant molecules.

Reactant TypeResulting Molecular ScaffoldContribution to Chemical Space
Primary/Secondary AminesSubstituted ThioureasHigh diversity of linear, flexible analogues.
α-Amino Ketones2-ThiazolaminesIntroduction of a rigid, 5-membered heterocyclic core.
Hydrazides1,3,4-ThiadiazolesCreation of a distinct, electron-rich heteroaromatic system.
Amidines1,3,5-Triazine-2-thionesGeneration of a 6-membered, nitrogen-rich heterocyclic scaffold.

Future Research Trajectories and Emerging Challenges

Exploration of Novel, Diversified Synthetic Routes for Enhanced Yield and Atom Economy

The future synthesis of 2-Bromo-4-isopropylphenyl isothiocyanate and its derivatives will necessitate the development of novel and more efficient chemical pathways. Traditional methods for producing aryl isothiocyanates often involve the use of toxic reagents like thiophosgene (B130339) or high-temperature reactions with elemental sulfur, which can limit substrate scope and yield. mdpi.comnih.gov Modern synthetic chemistry offers several promising avenues to overcome these limitations, focusing on improved yield, safety, and atom economy—a measure of how efficiently atoms from the reactants are incorporated into the final product.

Emerging strategies include:

Catalyst-driven transformations: The use of transition metal catalysts may enable the direct conversion of isocyanides to isothiocyanates under milder conditions. mdpi.com

Flow Chemistry: Microwave-assisted synthesis has been shown to produce aliphatic and aromatic isothiocyanates rapidly and in fair yields. nih.gov Continuous flow reactors could offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Novel Desulfurization Reagents: Research into new desulfurizing agents to convert dithiocarbamates (formed from primary amines and carbon disulfide) into isothiocyanates is ongoing. nih.govresearchgate.net Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) have shown effectiveness. nih.gov

Atom-Economical Approaches: Methods that construct the desired molecule with minimal waste are highly sought after. One such approach involves the simultaneous construction of C-S and C-N bonds in a single step, which has been demonstrated in the thiocyanation-amination of alkynes. bit.edu.cn

These advanced synthetic methods could significantly streamline the production of a diverse library of this compound derivatives for biological screening.

Advanced Structure-Based Drug Design Approaches for Enhanced In Vitro Efficacy and Selectivity

Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry that utilizes the three-dimensional structure of a biological target to design potent and selective inhibitors. For derivatives of this compound, SBDD will be instrumental in optimizing interactions with specific protein targets, thereby enhancing therapeutic efficacy while minimizing off-target effects.

This process typically involves:

Target Identification and Structure Determination: Identifying a relevant biological target (e.g., an enzyme or receptor implicated in a disease) and determining its 3D structure, often through X-ray crystallography or cryo-electron microscopy.

In Silico Docking: Computational modeling is used to predict how derivatives of the lead compound will bind to the target's active site. This allows for the virtual screening of many potential molecules.

Rational Modification: Based on docking simulations, the core structure of this compound can be systematically modified. For example, altering the size or electronic properties of the isopropyl group or changing the position of the bromo substituent could optimize binding affinity and selectivity.

One known target for some isothiocyanates is tubulin, a protein essential for cell division. mdpi.com By modeling the interaction of novel ITC derivatives with the tubulin binding site, researchers can rationally design compounds with improved anti-proliferative activity. mdpi.com

Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration via SBDD

Modification on Core ScaffoldDesign RationalePredicted Outcome
Replace Isopropyl with CyclopropylIntroduce conformational rigidity to better fit a hydrophobic pocket.Increased binding affinity and selectivity.
Shift Bromo group to meta-positionExplore alternative hydrogen bonding interactions with target residues.Altered target specificity.
Add a hydroxyl group to the phenyl ringIntroduce a hydrogen bond donor to interact with a specific amino acid.Enhanced potency.

Integration of Artificial Intelligence and Machine Learning in Derivative Design and Prediction of Activity

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization process. nih.gov For this compound, these computational tools can be applied across the development pipeline.

Key applications include:

Predictive Modeling: ML models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the efficacy of novel, untested derivatives. nih.gov This allows researchers to prioritize the synthesis of the most promising compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific properties, such as high affinity for a target and favorable drug-like characteristics (e.g., solubility, metabolic stability).

Virtual High-Throughput Screening: AI can rapidly screen vast virtual libraries of compounds to identify those with the highest probability of being active against a specific target, saving significant time and resources compared to traditional experimental screening.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial. AI models can forecast these properties early in the design phase, helping to reduce late-stage failures.

Deep learning approaches, such as convolutional neural networks (CNNs), are particularly powerful for predicting bioactivity from molecular structures. researchgate.net

Table 2: Applications of AI/ML in the Development of Isothiocyanate Derivatives

AI/ML ApplicationPurpose in Drug Discovery PipelinePotential Impact
Quantitative Structure-Activity Relationship (QSAR) ModelingPredict the biological activity of new derivatives based on their chemical structure.Prioritize synthesis of high-potential compounds.
Generative Adversarial Networks (GANs)Design novel molecular structures with desired properties from scratch.Expand chemical space and discover novel scaffolds.
Natural Language Processing (NLP)Mine scientific literature to identify potential new biological targets.Accelerate target discovery and validation.
Deep Learning for ADMET PredictionForecast pharmacokinetic and toxicity profiles of virtual compounds.Improve success rates by identifying problematic candidates early.

Discovery of New Biological Targets and Mechanistic Insights for this compound Derivatives

While isothiocyanates are known to interact with multiple cellular pathways, a significant challenge is to identify the specific molecular targets responsible for their therapeutic effects. nih.govresearchgate.net The highly reactive isothiocyanate group (-N=C=S) can form covalent bonds with nucleophilic residues, particularly cysteine thiols on proteins, leading to modulation of protein function. researchgate.net

Future research must focus on:

Target Identification: Employing advanced techniques like chemical proteomics, where ITC-based probes are used to "fish out" and identify their protein binding partners from cell lysates. A recent study used this approach to identify collapsin response mediator protein 2 as a potential target for an isothiocyanate analog of the drug lacosamide. acs.org

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to understand how its modulation by an ITC derivative leads to a therapeutic effect. This includes understanding the impact on downstream signaling pathways. Isothiocyanates are known to affect pathways involved in inflammation (e.g., NF-κB), cell survival, and detoxification (e.g., Nrf2). nih.govredalyc.org

Elucidating Polypharmacology: Isothiocyanates likely act on multiple targets simultaneously. Understanding this "polypharmacology" is crucial, as it could explain their broad biological activities and could be harnessed for synergistic therapeutic effects, particularly in complex diseases like cancer. mdpi.com

Identifying novel targets is critical for the rational design of next-generation drugs with improved efficacy and for developing biomarkers to predict patient response. nih.gov

Collaborative Research Paradigms in Academia and Industry for Translational Research

Translating a promising compound from a laboratory discovery into a clinically approved therapeutic is a long, complex, and expensive process. nih.gov Effective collaboration between academic institutions and the pharmaceutical industry is essential to bridge this gap. acs.orgdrugbank.com

These partnerships leverage the complementary strengths of each sector:

Academia: excels at basic research, target discovery, and elucidating novel biological mechanisms. drugbank.com Academic labs are often the source of innovation and initial discoveries. acs.org

Industry: provides the resources, infrastructure, and expertise in drug development, including medicinal chemistry optimization, preclinical safety testing, clinical trial design and execution, regulatory affairs, and manufacturing. nih.govdrugbank.com

For a compound like this compound, a successful translational pathway would involve academic researchers identifying a novel target and demonstrating proof-of-concept in cellular and animal models. An industry partner could then take the lead on optimizing the compound's drug-like properties, scaling up synthesis, and navigating the rigorous clinical trial process. Such collaborations not only accelerate drug development but also provide valuable training and networking opportunities for students and postdoctoral researchers. nih.gov

Table 3: Roles of Academia and Industry in Translational Research

Research PhasePrimary Role of AcademiaPrimary Role of Industry
Basic DiscoveryIdentify novel biological targets; elucidate disease mechanisms.Provide funding for basic research; identify promising areas for collaboration. nih.gov
Lead DiscoveryScreen compound libraries; initial proof-of-concept studies.High-throughput screening; medicinal chemistry and lead optimization.
Preclinical DevelopmentDevelop animal models of disease; biomarker discovery.Conduct formal toxicology and safety studies (GLP); process chemistry.
Clinical DevelopmentServe as clinical trial sites; patient recruitment; biomarker analysis.Design and fund Phase I-III clinical trials; navigate regulatory approval.

Q & A

Q. What are the challenges in scaling up reactions involving this compound?

  • Methodological Answer :
  • Safety : Use jacketed reactors to control exothermic reactions (e.g., thiophosgene additions).
  • Purification : Replace column chromatography with recrystallization (hexane/ethyl acetate) or distillation under reduced pressure .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-isopropylphenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-isopropylphenyl isothiocyanate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.